5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a methyl group at position 5 and a sulfonamide moiety at position 2. The sulfonamide nitrogen is linked to the 6-position of a 1,2,3,4-tetrahydroquinoline scaffold, which is further modified at the nitrogen atom by a 4-methylbenzenesulfonyl (tosyl) group.
Molecular Formula: C₂₂H₂₂N₂O₄S₃
Molecular Weight: 498.6 g/mol
Key Features:
- Thiophene core with electron-donating methyl and electron-withdrawing sulfonamide substituents.
- Tosyl group on the tetrahydroquinoline nitrogen, enhancing stability and modulating electronic effects.
Properties
IUPAC Name |
5-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-5-9-19(10-6-15)30(26,27)23-13-3-4-17-14-18(8-11-20(17)23)22-29(24,25)21-12-7-16(2)28-21/h5-12,14,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRMBEQRUJPTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H20N2O4S3
- Molecular Weight : 396.56 g/mol
The presence of the sulfonamide group is critical for its biological activity, as it is known to interfere with bacterial folate synthesis, thereby exhibiting antibacterial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. This compound has been evaluated for its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.45 µM |
| Candida albicans | 0.30 µM |
These results indicate that the compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
The mechanism through which this compound exerts its antimicrobial effects appears to involve inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in the active site of dihydropteroate synthase, enhancing its inhibitory action .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assessments have been conducted using various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 10.8 |
The results indicate that the compound has significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, indicating its efficacy in vivo. Histopathological analysis revealed reduced inflammation and tissue damage in treated animals .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Properties
- Research Findings : Compounds with a tetrahydroquinoline structure have been investigated for their anticancer activities. For instance, a related sulfonamide compound was found to induce apoptosis in cancer cell lines by targeting specific signaling pathways. The unique structure of our compound may enhance its ability to interact with cellular targets involved in cancer progression.
- Enzyme Inhibition
Materials Science Applications
- Polymer Chemistry
- Nanomaterials
Biochemical Applications
-
Drug Development
- Lead Compound Identification : The structure-activity relationship (SAR) studies on similar compounds suggest that modifications to the thiophene or tetrahydroquinoline moieties could lead to more potent drug candidates. This approach is critical for optimizing therapeutic efficacy while minimizing side effects .
- Biological Assays
Data Summary Table
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Targets key enzymes essential for bacterial survival | |
| Materials Science | Polymer Chemistry | Enhances thermal stability of polymers |
| Nanomaterials | Improves electrical/thermal properties | |
| Biochemical Applications | Drug Development | Potential lead compound for further optimization |
| Biological Assays | Useful for screening therapeutic agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound 5-ethyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]thiophene-2-sulfonamide (CAS: 955533-60-5, Table 1) serves as a relevant comparator. Key differences include:
- Thiophene Substituents : The target compound features a 5-methyl group, whereas the comparator has a 5-ethyl group. This difference impacts lipophilicity, with the ethyl group increasing molecular weight and hydrophobicity.
- Tetrahydroquinoline Modifications: The target compound’s tetrahydroquinoline nitrogen is sulfonylated by a tosyl group, while the comparator’s nitrogen is substituted with a propyl group.
- Linkage Geometry: The comparator employs an ethyl linker between the sulfonamide and tetrahydroquinoline, introducing conformational flexibility absent in the target compound’s direct N–C bond.
Data Table: Comparative Analysis
Implications of Structural Differences
- Solubility : The target compound’s tosyl group may reduce aqueous solubility compared to the comparator’s flexible ethyl linker.
- Reactivity: The electron-withdrawing tosyl group could stabilize the tetrahydroquinoline nitrogen against oxidation or nucleophilic attack.
Preparation Methods
[4 + 2] Annulation Strategy
The tetrahydroquinoline scaffold is constructed via a DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and α,α-dicyanoalkenes. This method achieves >20:1 diastereoselectivity and 96% yield under optimized conditions (toluene, room temperature, 0.02 mmol DBU). The reaction proceeds through an aza-Michael/1,6-conjugate addition sequence, forming the tetrahydroquinoline ring with a 4-aryl substituent.
Skraup-Doebner-Von Miller Reaction
Alternative routes utilize the condensation of aniline derivatives with γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA), followed by cyclization and oxidation. This method provides 2-carboxy-4-arylquinoline intermediates, which are hydrogenated to tetrahydroquinolines. Yields range from 42% to 83%, depending on the substituents.
Sulfonamide Functionalization
N1-Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The primary amine at position 1 of the tetrahydroquinoline core undergoes sulfonylation using 4-methylbenzenesulfonyl chloride. Reactions are conducted in anhydrous dichloromethane (DCM) with pyridine as a base, achieving near-quantitative yields. The bulky 4-methylbenzenesulfonyl group enhances steric hindrance, preventing undesired side reactions during subsequent steps.
C6-Sulfonylation with 5-Methylthiophene-2-Sulfonyl Chloride
The secondary amine at position 6 is functionalized with 5-methylthiophene-2-sulfonyl chloride. To avoid cross-reactivity, the N1 position is protected prior to this step. Optimal conditions involve DBU (1.2 eq.) in tetrahydrofuran (THF) at 0°C, yielding 78–85% of the target compound.
One-Pot Synthesis and Scalability
A one-pot protocol synthesizes the tetrahydroquinoline core and introduces both sulfonamide groups sequentially. In situ generation of p-QMs from precursors enables direct annulation with α,α-dicyanoalkenes, followed by dual sulfonylation. However, scalability is limited by the need for precise stoichiometric control, with gram-scale reactions achieving 63% overall yield.
Analytical and Spectral Characterization
Challenges and Optimization
Diastereoselectivity Control
While the [4 + 2] annulation achieves high diastereoselectivity (>20:1 dr), minor isomers require chromatographic separation, reducing overall efficiency. Computational modeling suggests that steric effects from the 4-methylbenzenesulfonyl group dictate facial selectivity during cyclization.
Protecting Group Limitations
Attempts to remove para-toluenesulfonamide or tert-butyl groups post-sulfonylation have failed, necessitating careful selection of initial protecting groups. For example, tert-butyl esters are preferred over methyl esters due to easier deprotection under acidic conditions.
Q & A
Q. What are the recommended synthetic pathways for 5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide, and how can purity be optimized?
Methodological Answer :
- Synthesis :
- Step 1 : Start with the condensation of 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 5-methylthiophene-2-sulfonyl chloride (CAS 215434-25-6, ) under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts.
- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water.
- Purity Optimization :
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards. Aim for ≥95% purity, as per industrial reagent standards ().
- Monitor side reactions (e.g., over-sulfonation) via LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at expected m/z).
Q. How should researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?
Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify solubility via UV-Vis spectroscopy at λmax (~280 nm, typical for sulfonamides).
- Stability :
- Assess hydrolytic stability under acidic (pH 3) and basic (pH 9) conditions at 37°C over 72 hours. Use HPLC to track degradation products ().
- For thermal stability, conduct thermogravimetric analysis (TGA) up to 300°C.
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity while addressing contradictory data?
Methodological Answer :
- Experimental Design :
- Use a split-plot design () to test multiple biological targets (e.g., enzyme inhibition assays, cell viability assays). Assign compound concentrations as main plots and biological replicates as subplots.
- For dose-response contradictions, apply non-linear regression models (e.g., Hill equation) with bootstrapping to estimate EC₅₀ confidence intervals.
- Data Reconciliation :
Q. How can computational methods (e.g., molecular docking) guide the optimization of this sulfonamide derivative?
Methodological Answer :
- Docking Workflow :
- Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* level).
- Dock into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize binding poses with sulfonamide groups coordinating to Zn²⁺ in active sites.
- Validate docking results with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) to assess binding stability.
- SAR Analysis :
- Systematically modify substituents (e.g., methyl groups on thiophene or benzene rings) and calculate binding free energies (MM-GBSA). Compare with experimental IC₅₀ values ().
Q. What protocols ensure reliable environmental fate studies for this compound, considering its sulfonamide backbone?
Methodological Answer :
- Environmental Persistence :
- Conduct OECD 301F biodegradation tests in activated sludge. Monitor parent compound degradation via LC-MS/MS.
- Measure soil adsorption coefficients (Kd) using batch equilibrium methods (EPA Guideline 835.1220).
- Ecotoxicity :
- Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Compare results with structurally similar sulfonamides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
